4-Propylpiperidin-3-amine
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Overview
Description
4-Propylpiperidin-3-amine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound, specifically, is a derivative of piperidine with a propyl group attached to the fourth carbon and an amine group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylpiperidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide . Another approach involves the use of primary amines and diols catalyzed by a Cp*Ir complex, which facilitates the formation of the piperidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions due to their efficiency and scalability. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can yield various piperidine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Propylpiperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields more saturated amines.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
4-Propylpiperidin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Propylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Propylpiperidin-3-amine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound, which lacks the propyl and amine groups.
4-Methylpiperidine: Similar structure but with a methyl group instead of a propyl group.
3-Aminopiperidine: Similar structure but without the propyl group.
Uniqueness: The presence of both the propyl group and the amine group at specific positions makes this compound unique. This structural configuration can influence its reactivity and interaction with biological targets, distinguishing it from other piperidine derivatives .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4-propylpiperidin-3-amine |
InChI |
InChI=1S/C8H18N2/c1-2-3-7-4-5-10-6-8(7)9/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
UHZILVTUWDMWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCNCC1N |
Origin of Product |
United States |
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